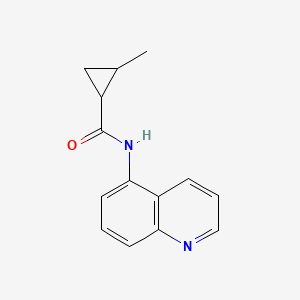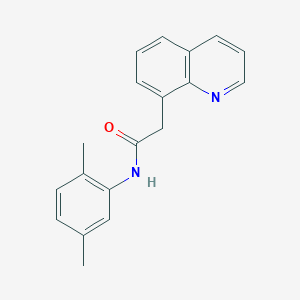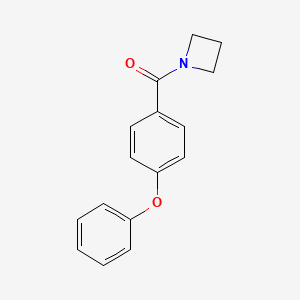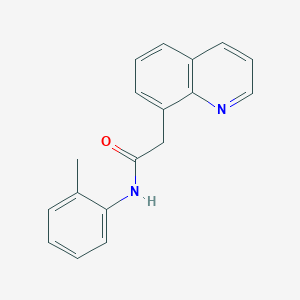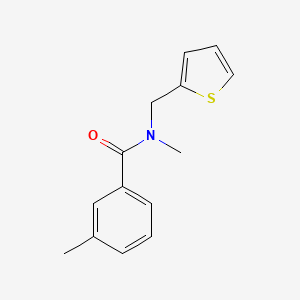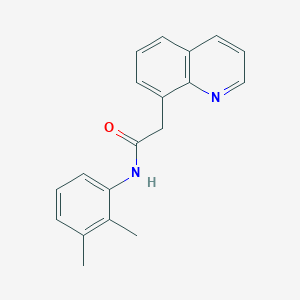
N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide, commonly known as DMQA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMQA belongs to the class of quinoline derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of DMQA is not fully understood. However, studies have suggested that DMQA exerts its therapeutic effects through the inhibition of various signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
DMQA has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, DMQA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These properties make DMQA a potential therapeutic agent for the treatment of various diseases associated with oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMQA exhibits high stability and solubility, making it an ideal candidate for in vitro and in vivo studies. However, the limited availability of DMQA and its high cost may pose as a limitation for some research studies.
Orientations Futures
1. Further studies are needed to elucidate the exact mechanism of action of DMQA in cancer and neurodegenerative diseases.
2. The development of novel DMQA derivatives with improved therapeutic properties.
3. Clinical trials to evaluate the safety and efficacy of DMQA in the treatment of cancer and neurodegenerative diseases.
4. Studies to investigate the potential use of DMQA in combination with other therapeutic agents for enhanced efficacy.
5. The investigation of DMQA as a potential therapeutic agent for other diseases associated with oxidative stress and inflammation.
Méthodes De Synthèse
The synthesis of DMQA involves the reaction of 2-acetylquinoline with 2,3-dimethylaniline in the presence of a catalyst. The resulting product is purified through recrystallization to obtain DMQA in its pure form.
Applications De Recherche Scientifique
DMQA has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that DMQA exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DMQA has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-6-3-10-17(14(13)2)21-18(22)12-16-8-4-7-15-9-5-11-20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKIWSXAOJHYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)


![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

